N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide)
Description
This compound features a central 1,3,4-oxadiazole ring linked to two benzene groups at positions 2 and 5. Each benzene is further substituted with a 2-phenylacetamide moiety via an amide bond.
Properties
IUPAC Name |
2-phenyl-N-[3-[5-[3-[(2-phenylacetyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O3/c35-27(17-21-9-3-1-4-10-21)31-25-15-7-13-23(19-25)29-33-34-30(37-29)24-14-8-16-26(20-24)32-28(36)18-22-11-5-2-6-12-22/h1-16,19-20H,17-18H2,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNMZONDYYCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360364 | |
| Record name | STK156255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-43-3 | |
| Record name | STK156255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) typically involves the cyclodehydration of N,N’-diacylhydrazine intermediates. One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(2-phenylacetamide) involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) ()
- Molecular Formula : C₃₄H₃₂N₄O₉
- Molecular Weight : 640.65 g/mol
- Key Differences : Replaces 2-phenylacetamide with 3,4,5-trimethoxybenzamide. The methoxy groups enhance solubility and electron-donating capacity, contrasting with the phenylacetamide’s lipophilic and neutral character.
- Analytical Data : ChemSpider ID 2985785; characterized by HRMS and spectral methods.
Implications : The trimethoxy variant may exhibit improved solubility but reduced membrane permeability compared to the target compound. The oxadiazole core’s stability is retained in both structures .
Bis-Acetamide Derivatives Without Oxadiazole Moieties
N,N′-Diacetyl-1,4-phenylenediamine ()
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences : Lacks the oxadiazole ring, featuring a simpler 1,4-phenylenediamine backbone with acetyl groups. This reduces rigidity and electronic complexity.
- Applications : Used in polymer research and as a crosslinking agent.
Implications : The absence of the oxadiazole ring diminishes thermal stability and limits π-conjugation, making it less suited for applications requiring redox activity .
Dimeric Amide Structures with Varied Linkers
- Structure : Dimeric γ-AApeptide with 1,4-phenylenebis(azanediyl) linker and long alkyl chains.
- Molecular Formula : C₄₆H₈₆N₈O₈
- HRMS : [M+H]⁺ = 815.6850 (calc.), 815.6880 (obs.).
- Structure : Similar to Compound 3 but with tetradecanamide chains.
- Molecular Formula : C₅₀H₉₄N₈O₄
- HRMS : [M+H]⁺ = 871.7476 (calc.), 871.9586 (obs.).
Their flexible linkers contrast with the rigid oxadiazole core .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
